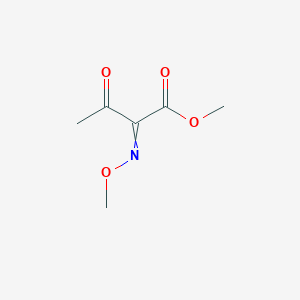

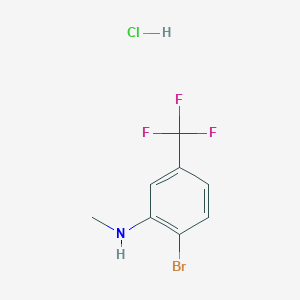

![molecular formula C60H42N4 B1493941 N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 887402-92-8](/img/structure/B1493941.png)

N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine

Übersicht

Beschreibung

“N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine” is an organic compound that has been studied for its potential as a high-efficiency emitter . It is an electron-rich material, with the HOMO energy level of 5.3 eV, the LUMO energy level of 2.2 eV and high hole mobility .

Physical And Chemical Properties Analysis

This compound is an electron-rich material, with the HOMO energy level of 5.3 eV, the LUMO energy level of 2.2 eV and high hole mobility . These properties make it a promising candidate for use in OLEDs .Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs)

This compound is an electron-rich material, with the HOMO energy level of 5.3 eV, the LUMO energy level of 2.2 eV and high hole mobility . As a result, it is used as a hole-transport and hole-injection material in organic light-emitting diodes . It has shown its advantages in improving the hole mobility of polymer-based hole transport layer .

Lower Driving Voltage Devices

The compound contributes to lower driving voltage of device, better efficiency, and higher EQE due to exciplex formation by utilizing in EML .

Device Lifetimes

It has been found to improve device lifetimes in the combination of Ir (piq) 2 (acac) to act as an electron scavenger layer for an reported device .

Charge Transporting Layer Material

With a ET of 2.58 eV, it is also a very good charge transporting layer material due to its large band gap (Eg = 3.1 eV) 2 for green, red and white phosphorescent organic light-emitting diodes (PhOLEDs) .

Nanodevices

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices .

Rechargeable Batteries

The compound and its derivatives are also being explored for use in rechargeable batteries due to their high charge carrier mobility .

Electrochemical Transistors

The compound’s excellent electrochemical properties make it a potential candidate for use in electrochemical transistors .

OLED Key Component

In the Chinese market, it is recognized as a key chemical component in OLED devices .

Wirkmechanismus

Target of Action

The primary target of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine is the organic light-emitting diode (OLED) structure . This compound is a key chemical component in OLED devices .

Mode of Action

N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine interacts with its target by integrating into the OLED structure. It enhances the electroluminescence efficiency and stability of the OLED device .

Result of Action

The incorporation of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine into OLED devices results in enhanced electroluminescence efficiency and stability . This leads to improved performance of the OLED devices, including brighter display and longer lifespan.

Action Environment

The action, efficacy, and stability of N4,N4’-Diphenyl-N4,N4’-bis(9-phenyl-9H-carbazol-3-yl)-[1,1’-biphenyl]-4,4’-diamine are influenced by various environmental factors during the manufacturing and operation of OLED devices. These factors can include temperature, humidity, and the presence of other materials in the device. Proper storage conditions for this compound include being sealed in a dry environment at room temperature .

Zukünftige Richtungen

This compound has been studied for its potential as a high-efficiency emitter in OLEDs . The progress in the device performances of the OLEDs using this compound was studied by reviewing the green TADF emitters that had been developed in the last five years . The future directions of this research could involve improving the efficiency of these emitters and exploring other potential applications.

Eigenschaften

IUPAC Name |

N,9-diphenyl-N-[4-[4-(N-(9-phenylcarbazol-3-yl)anilino)phenyl]phenyl]carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H42N4/c1-5-17-45(18-6-1)61(51-37-39-59-55(41-51)53-25-13-15-27-57(53)63(59)47-21-9-3-10-22-47)49-33-29-43(30-34-49)44-31-35-50(36-32-44)62(46-19-7-2-8-20-46)52-38-40-60-56(42-52)54-26-14-16-28-58(54)64(60)48-23-11-4-12-24-48/h1-42H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESMXXUBQDBBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC=C1)C1=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H42N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723041 | |

| Record name | N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

819.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4,N4'-Diphenyl-N4,N4'-bis(9-phenyl-9H-carbazol-3-yl)-[1,1'-biphenyl]-4,4'-diamine | |

CAS RN |

887402-92-8 | |

| Record name | N~4~,N~4'~-Diphenyl-N~4~,N~4'~-bis(9-phenyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

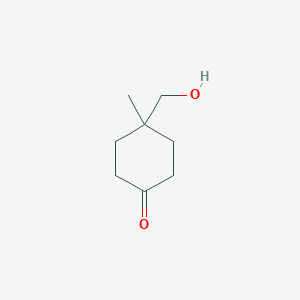

![2-[4-(2-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1493858.png)

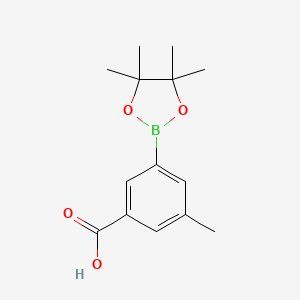

![{2-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]ethyl}amine hydrochloride](/img/structure/B1493860.png)

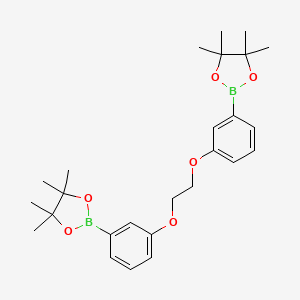

![Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride](/img/structure/B1493862.png)

![2-(4-piperidinyl)-Imidazo[1,2-a]pyridine](/img/structure/B1493880.png)

![3-[[2-[[(4-Carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B1493893.png)

![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1493896.png)